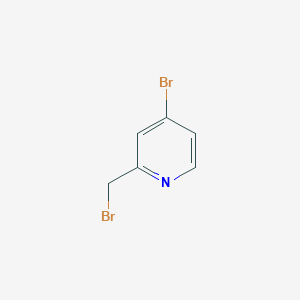

4-溴-2-(溴甲基)吡啶

概述

描述

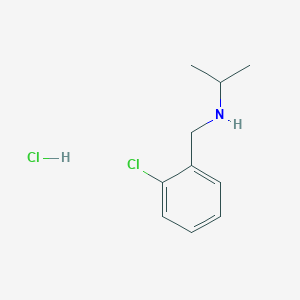

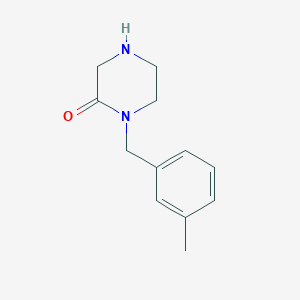

“4-Bromo-2-(bromomethyl)pyridine” is a type of substituted pyridine . It is used as a starting material in the synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification .

Synthesis Analysis

The synthesis of “4-Bromo-2-(bromomethyl)pyridine” involves brominating a pyrene solution in carbon tetrachloride (CCl4) using a bromine solution in carbon tetrachloride for 2 hours and stirring until the red solution turns yellow again . This is followed by extraction with water .Molecular Structure Analysis

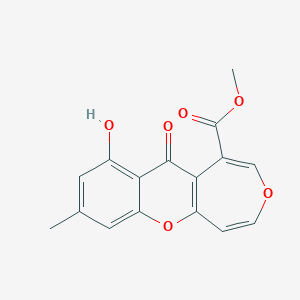

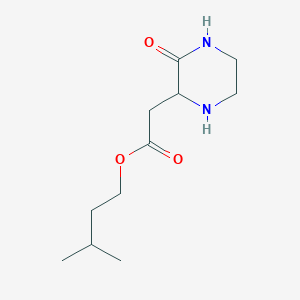

The molecular structure of “4-Bromo-2-(bromomethyl)pyridine” can be represented by the SMILES stringCc1cc(Br)ccn1 . The InChI representation is 1S/C6H6BrN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 . The molecular weight is 172.02 . Chemical Reactions Analysis

“4-Bromo-2-(bromomethyl)pyridine” reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(bromomethyl)pyridine” include a refractive index ofn20/D 1.556 , a density of 1.450 g/mL at 25 °C , and a molecular weight of 172.02 .

科学研究应用

金属结合域

4-溴-2-(溴甲基)吡啶已用于合成具有金属结合域的配体。在一项研究中,使用 4-溴-2-(溴甲基)吡啶的衍生物合成了具有二吡唑基吡啶和二吡啶基胺金属结合域的配体。该配体在与钯或铂处理时形成配合物,该配合物经历热自旋转变,在自旋交越材料的开发中显示出显着的潜力(Tovee 等,2010)。

铃木交叉偶联反应

4-溴-2-(溴甲基)吡啶通过铃木交叉偶联反应在新型吡啶衍生物的合成中发挥着至关重要的作用。该过程已用于制造液晶的手性掺杂剂以及开发具有抗血栓、生物膜抑制和溶血活性的化合物。值得注意的是,一些合成的化合物表现出显着的生物活性,突出了 4-溴-2-(溴甲基)吡啶在药物化学中的多功能性(Ahmad 等,2017)。

时间分辨荧光免疫测定

在生化分析领域,4-溴-2-(溴甲基)吡啶已用于制备用于时间分辨荧光免疫测定 (TRFIA) 的双功能螯合中间体。该应用对于提高免疫测定的准确性和灵敏度至关重要,该测定广泛用于临床诊断和研究(Li-hua,2009)。

天然生物碱的合成

4-溴-2-(溴甲基)吡啶的另一个重要应用是全合成天然生物碱,如变林 B 和脱氧变林 B。这些生物碱具有潜在的药理学重要性。该化合物实现了选择性和顺序的钯介导功能化,这在复杂的有机合成中至关重要(Baeza 等,2010)。

功能性吡啶的生产

该化合物有助于合成各种功能性吡啶。例如,它已用于合成 2,4-二取代吡啶,这是一类在药物化学和材料科学中具有广泛应用的化合物。这些合成通常涉及独特的反应,如“卤素舞”,展示了 4-溴-2-(溴甲基)吡啶多样的化学反应性(Duan 等,2004)。

安全和危害

“4-Bromo-2-(bromomethyl)pyridine” is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

It is a substituted pyridine and is known to react with diamines such as 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Mode of Action

The compound interacts with its targets through a chemical reaction. In the presence of diamines, 4-Bromo-2-(bromomethyl)pyridine undergoes a reaction to form corresponding diamines . The bromomethyl group in the compound likely serves as a leaving group, facilitating the formation of a new bond with the nitrogen atom in the diamine.

Biochemical Pathways

The compound can participate in the synthesis of various complex molecules, indicating its potential role in modifying biochemical pathways .

Result of Action

The molecular and cellular effects of 4-Bromo-2-(bromomethyl)pyridine’s action depend on the context of its use. In synthetic chemistry, it serves as a building block for the formation of more complex molecules .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-(bromomethyl)pyridine can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive species. For instance, its reactivity with diamines suggests that it might be sensitive to the presence of nucleophiles in its environment .

属性

IUPAC Name |

4-bromo-2-(bromomethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHJWVUGJNQQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(1H-indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3075494.png)

![Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate](/img/structure/B3075547.png)